Allopurinol - 180749-07-9

Allopurinol

Catalog Number: EVT-1179314
CAS Number: 180749-07-9
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
Source and Classification

Allopurinol was first synthesized in the 1950s as part of efforts to develop effective treatments for gout. It is classified as an antihyperuricemic agent and is included in the World Health Organization's List of Essential Medicines due to its effectiveness and safety profile in treating gout and related disorders.

Synthesis Analysis

The synthesis of allopurinol typically involves a multi-step process that includes condensation reactions and cyclization. A notable method involves:

  1. Condensation Reaction: The reaction begins with the combination of triethyl orthoformate, morpholine, acetonitrile, and malonamide nitrile. This mixture is subjected to steam heating until reflux occurs, maintaining a temperature between 80 °C and 117 °C for several hours.
  2. Cyclization and Salt Formation: Following condensation, hydrazine hydrate is added to the cooled mixture, which is then heated to 90-102 °C for further cyclization. Dilute sulfuric acid is introduced to facilitate salt formation.
  3. Crude Product Isolation: The resulting compound undergoes further treatment with methane amide at temperatures between 130-145 °C for several hours to yield crude allopurinol .

This synthetic route has been optimized for better yield and purity while minimizing environmental impact.

Molecular Structure Analysis

Allopurinol has a molecular formula of C₅H₄N₄O, with a molecular weight of approximately 136.11 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, characterized by:

  • Functional Groups: The presence of an amine group (-NH) and a carbonyl group (C=O) contributes to its biological activity.
  • Geometric Configuration: The stereochemistry around the nitrogen atoms in the pyrazole ring plays a crucial role in its interaction with xanthine oxidase.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized allopurinol .

Chemical Reactions Analysis

Allopurinol participates in various chemical reactions:

  1. Inhibition of Xanthine Oxidase: Allopurinol is converted into its active metabolite, oxypurinol, which competes with hypoxanthine and xanthine for binding sites on xanthine oxidase, effectively inhibiting uric acid production.
  2. De Novo Purine Synthesis Inhibition: At lower concentrations, allopurinol inhibits de novo purine synthesis by requiring the presence of hypoxanthine-guanine phosphoribosyltransferase for its activity .
  3. Hydrolysis Reactions: Allopurinol can undergo hydrolysis under acidic conditions, leading to various derivatives that may exhibit different pharmacological properties.

These reactions highlight allopurinol's role not only as a therapeutic agent but also as a substrate in biochemical pathways.

Mechanism of Action

The primary mechanism of action of allopurinol involves:

  • Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, allopurinol decreases the conversion of hypoxanthine to xanthine and subsequently from xanthine to uric acid. This leads to lower plasma uric acid levels.
  • Metabolic Conversion: Allopurinol is metabolized into oxypurinol, which has a longer half-life than allopurinol itself and continues to exert inhibitory effects on xanthine oxidase even after allopurinol levels decrease .

This dual action makes allopurinol particularly effective in managing chronic gout.

Physical and Chemical Properties Analysis

Allopurinol exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Allopurinol is soluble in water (approximately 1 g per 100 mL) and slightly soluble in organic solvents like ethanol.
  • Melting Point: The melting point ranges between 250 °C to 260 °C.
  • pH Stability: The compound remains stable at neutral pH but may degrade under highly acidic or basic conditions .

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Allopurinol's primary applications include:

  1. Treatment of Gout: It is widely used to prevent gout attacks by lowering uric acid levels.
  2. Management of Hyperuricemia: Allopurinol helps manage elevated uric acid levels associated with conditions like kidney stones or certain cancers.
  3. Preventive Therapy: It is utilized in patients undergoing chemotherapy or radiation therapy who are at risk for tumor lysis syndrome due to rapid cell turnover.

Research continues into potential new applications for allopurinol derivatives in treating other metabolic disorders .

Introduction to Allopurinol in Modern Therapeutics

Historical Development and Food and Drug Administration Approval Milestones

Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) emerged from mid-20th-century purine metabolism research. Its synthesis was first described by Robins in 1956 and independently by Schmidt and Druey in the same year [1] [7]. The compound’s xanthine oxidase inhibitory properties were identified by Gertrude Elion and George Hitchings at Burroughs Wellcome, leading to its development as a specific urate-lowering agent [1]. The United States Food and Drug Administration approved Allopurinol in 1966 under the brand name Zyloprim, marking the first targeted therapy for chronic hyperuricemia [1] [7]. This milestone revolutionized gout management by addressing uric acid overproduction rather than merely treating acute inflammation.

Allopurinol’s inclusion on the World Health Organization’s List of Essential Medicines underscores its global therapeutic importance [1]. By 2022, it ranked as the 39th most prescribed medication in the United States, with over 15 million annual prescriptions, reflecting its sustained clinical relevance nearly six decades after initial approval [1]. Regulatory approvals expanded internationally with the European Union (Zyloric), Japan (Zyloric), and multiple generic formulations worldwide.

Table 1: Key Historical Milestones in Allopurinol Development

YearMilestoneSignificance
1956Initial synthesis by Robins; Independent synthesis by Schmidt/DrueyEstablished chemical foundation (C~5~H~4~N~4~O)
1963Mechanism of xanthine oxidase inhibition elucidatedProvided pharmacological rationale for uric acid reduction
1966United States Food and Drug Administration approval (Zyloprim)First targeted urate-lowering therapy
1977Added to World Health Organization Essential Medicines ListGlobal recognition of therapeutic importance
2017Discontinuation of Duzallo (Allopurinol/Lesinurad combo)Business decision highlighting Allopurinol's standalone efficacy

Role in Purine Metabolism and Uric Acid Regulation

Allopurinol functions as a structural analog of hypoxanthine, the natural substrate of xanthine oxidase. This enzyme catalyzes the two-step oxidation of hypoxanthine to xanthine and subsequently to uric acid [1] [8]. Allopurinol competitively inhibits xanthine oxidase at therapeutic concentrations (typically achieving 78±20% bioavailability), reducing urate production by blocking the final steps of purine catabolism [1] [3]. Its active metabolite, oxypurinol (alloxanthine), provides prolonged inhibition with an elimination half-life of 18–30 hours due to renal recycling, enabling sustained enzyme suppression [1] [2].

The metabolic consequences extend beyond urate reduction:

  • Purine Salvage Enhancement: Increased hypoxanthine levels promote salvage pathways via hypoxanthine-guanine phosphoribosyltransferase, converting hypoxanthine to inosine monophosphate [1]
  • Feedback Inhibition: Elevated purine ribonucleotides inhibit amidophosphoribosyl transferase, the rate-limiting enzyme in de novo purine synthesis [1]
  • Antioxidant Modulation: By reducing uric acid production, Allopurinol indirectly affects the redox balance, as urate serves as both pro-oxidant and antioxidant depending on concentration [8]

Figure: Purine Metabolic Pathway and Allopurinol Inhibition Site

Hypoxanthine → (Xanthine Oxidase) → Xanthine → (Xanthine Oxidase) → Uric Acid  ↑                              ↑  | Allopurinol binding          | Oxypurinol binding  

Global Burden of Hyperuricemia and Gout as Drivers for Research

Hyperuricemia (serum urate >6.8 mg/dL) affects approximately 21% of United States adults, with global prevalence ranging from 2.6% to 71.6% depending on region, ethnicity, and socioeconomic factors [4] [6] [8]. The Global Burden of Disease Study 2019 revealed 53.9 million prevalent gout cases worldwide—more than double the 1990 burden—with disability-adjusted life years increasing by 21.49% in males and 20.66% in females over this period [4] [9]. This escalating disease burden correlates strongly with rising obesity rates, aging populations, and dietary shifts toward high-purine foods and fructose-sweetened beverages [6] [9].

Region-specific analyses reveal critical patterns:

  • High-Income Nations: The United States experienced a 90.6% male gout prevalence increase from 1990–2019, while Australia and Canada saw >30% rises [9]
  • Asian Populations: China’s hyperuricemia prevalence reached 17.7% by 2017, with coastal urban areas disproportionately affected [8]
  • Gender Disparity: Global male-to-female gout ratio remains approximately 3:1, though postmenopausal women show increased susceptibility [4] [9]

Table 2: Global Gout Burden Metrics (1990 vs. 2019)

Metric1990 Estimate2019 EstimateChange (%)
Prevalent Cases22,063,722.953,871,846.4+144.1%
Age-Standardized Prevalence Rate/100,000528.6–798.6652.2 (UI: 528.6–798.6)+22.4%
Disability-Adjusted Life YearsNot reported1,673,973.4+2.2%*

*The relatively modest Disability-Adjusted Life Years increase reflects methodological limitations in capturing gout-related mortality [4] [6].

These epidemiological trends directly stimulate Allopurinol research, particularly in pharmacogenomics (e.g., HLA-B*5801 screening to optimize prescribing) and novel combinations addressing uric acid underexcretion [1] [2]. The doubling of global gout prevalence within three decades underscores the ongoing need for accessible urate-lowering therapies, positioning Allopurinol as a continuously relevant therapeutic agent despite its 1966 introduction [4] [6] [9].

Properties

CAS Number

180749-07-9

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

Synonyms

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro- (9CI)

Canonical SMILES

C1=C2C(=NC=NC2=O)NN1

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.